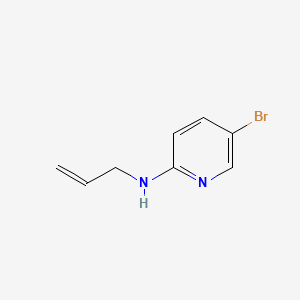

N-allyl-5-bromopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-5-bromopyridin-2-amine is an organic compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, where the amino group is substituted at the second position, and a bromine atom is attached at the fifth position The allyl group is bonded to the nitrogen atom of the amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-bromopyridin-2-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the second position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.

Allylation: Finally, the amino group is allylated using an allyl halide (such as allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples:

-

Suzuki-Miyaura Coupling :

The bromine can be replaced with aryl or vinyl groups using palladium catalysts. For instance, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 5-aryl derivatives. -

Nitration :

Electrophilic nitration introduces a nitro group at the 3-position of the pyridine ring, facilitated by HNO₃/H₂SO₄.

Oxidation Reactions

The allyl group undergoes oxidation to form epoxides or carbonyl derivatives.

Key Examples:

-

Epoxidation :

Reaction with m-chloroperbenzoic acid (m-CPBA) in dichloromethane produces an epoxide.

Reduction Reactions

The bromine atom or allyl group can be reduced under specific conditions.

Key Examples:

-

Debromination :

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding N-allylpyridin-2-amine.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the 3- and 5-positions of the pyridine ring.

Key Example:

-

Bromination :

Using DMSO-allyl bromide as a brominating agent introduces a second bromine atom at the 3-position.

Comparative Reactivity

The compound’s reactivity differs from analogs due to the allyl group’s steric and electronic effects:

| Compound | Bromine Position | Allyl Group | Reactivity Profile |

|---|---|---|---|

| 5-Bromo-2-aminopyridine | 5 | Absent | Faster NAS, slower allylation |

| This compound | 5 | Present | Enhanced stability in cross-coupling |

Mechanistic Insights

Aplicaciones Científicas De Investigación

N-allyl-5-bromopyridin-2-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-allyl-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the allyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

N-allyl-5-bromopyridin-2-amine can be compared with other similar compounds, such as:

2-amino-5-bromopyridine: Lacks the allyl group, making it less reactive in certain substitution reactions.

N-allyl-2-aminopyridine: Lacks the bromine atom, affecting its ability to undergo specific substitution reactions.

2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the allyl group, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in organic synthesis and medicinal chemistry.

Actividad Biológica

N-allyl-5-bromopyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrN2. It features a pyridine ring with a bromine atom at the fifth position and an allyl group attached to the nitrogen atom of the amino group at the second position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. Pyridine derivatives typically engage in chemical bonding through hydrogen bonds, ionic interactions, and Van der Waals forces, which may facilitate their action on specific targets such as enzymes or receptors involved in disease pathways.

Biological Activity Overview

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties:

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-amino-5-bromopyridine | Lacks allyl group | Moderate antibacterial |

| N-allyl-2-aminopyridine | Lacks bromine atom | Limited antimicrobial |

| 2-amino-5-chloropyridine | Chlorine instead of bromine | Different reactivity |

| This compound | Unique combination of bromine and allyl group | Promising antimicrobial & anticancer potential |

Case Study 1: Antimicrobial Efficacy

In a recent study, N-allyl derivatives were screened for antibacterial activity. The results indicated that compounds with similar structures exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound could have comparable efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-allyl derivatives to target proteins involved in bacterial resistance mechanisms. These studies indicate that structural modifications can enhance binding interactions, potentially leading to improved therapeutic agents .

Propiedades

IUPAC Name |

5-bromo-N-prop-2-enylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUSVONUIOIKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.